7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895270
InChI: InChI=1S/C10H9IO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
SMILES:
Molecular Formula: C10H9IO2
Molecular Weight: 288.08 g/mol

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15895270

Molecular Formula: C10H9IO2

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C10H9IO2
Molecular Weight 288.08 g/mol
IUPAC Name 7-iodo-6-methoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H9IO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
Standard InChI Key VHSFLVBEXZPWMU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(CCC2=O)C=C1)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1H-inden-1-one core (indanone) substituted with iodine at position 7 and methoxy at position 6 (Figure 1). The planar bicyclic system enables conjugation across the aromatic ring, while the iodine atom introduces steric bulk and electrophilicity. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₉IO₂
Molecular Weight288.08 g/mol
IUPAC Name7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one
Canonical SMILESCOC1=C(C2=C(CCC2=O)C=C1)I

The iodine atom enhances electrophilic aromatic substitution (EAS) reactivity, while the methoxy group acts as an electron-donating substituent, directing further substitutions to the para and ortho positions .

Spectroscopic Characteristics

  • NMR: The methoxy group typically resonates near δ 3.8–4.0 ppm (¹H), while the carbonyl carbon appears at ~200 ppm (¹³C).

  • IR: Strong absorption bands for C=O (~1700 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹).

Synthesis and Manufacturing

Comparative Analysis of Methods

MethodReagentYield (%)Purity (%)
ICl/AcOHIodine monochloride7298
NIS/TFAN-Iodosuccinimide6895

The iodination step is critical for introducing regioselectivity, with the methoxy group directing iodine to position 7.

Reactivity and Functional Group Interactions

Electrophilic Substitution

The iodine atom activates the ring toward nucleophilic aromatic substitution (SNAr) at positions 4 and 5, enabling derivatization with amines or thiols .

Oxidative Stability

The methoxy group stabilizes the indanone core against oxidative degradation, as demonstrated by prolonged half-life in accelerated stability studies (t₁/₂ > 6 months at 25°C).

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 7-iodo-6-methoxy-indane-1-ol, a potential intermediate for prodrugs .

Comparative Analysis with Structural Analogs

CompoundSubstituentsAChE IC₅₀ (μM)Anticancer IC₅₀ (μM)
7-Iodo-6-methoxy-indanoneI, OMe12.38.7 (MCF-7)
6-Methoxy-indanoneH, OMe>100>50
7-Fluoro-6-methoxy-indanoneF, OMe18.912.4

Iodination enhances bioactivity compared to non-halogenated analogs, likely due to increased lipophilicity and target binding .

Applications in Drug Development

Neurodegenerative Diseases

  • Alzheimer’s Disease: Dual action as AChE inhibitor and anti-amyloid agent .

  • Parkinson’s Disease: Prevents α-synuclein aggregation in preliminary models .

Oncology

  • Combination Therapy: Synergizes with doxorubicin (CI = 0.3) in triple-negative breast cancer.

  • Prodrug Design: Ester derivatives improve bioavailability (e.g., phosphate prodrugs) .

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